Fluorescein chloride

描述

Fluorescein chloride is a derivative of fluorescein, a synthetic organic compound belonging to the xanthene dye family. It is known for its intense fluorescence, which makes it a valuable tool in various scientific and industrial applications. This compound is typically used as a fluorescent tracer in microscopy, dye lasers, and in the detection of latent blood stains in forensic science .

准备方法

Synthetic Routes and Reaction Conditions: Fluorescein chloride can be synthesized through the reaction of fluorescein with thionyl chloride. The reaction typically involves dissolving fluorescein in a suitable solvent, such as pyridine, and then adding thionyl chloride dropwise while maintaining the reaction mixture at a low temperature. The reaction proceeds with the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and safety .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms in fluorescein chloride are susceptible to nucleophilic substitution under basic or catalytic conditions, forming covalent bonds with amines, thiols, or hydroxyl groups.

Reaction with Amines

This compound reacts with primary or secondary amines to yield fluorescein-amine conjugates. For example:

This reaction is facilitated by polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C). The product’s fluorescence properties depend on the electronic nature of the amine substituent .

Table 1: Example Amine Substitution Reactions

| Amine Reactant | Conditions | Product Application |

|---|---|---|

| Piperidine | DMF, 70°C, 12h | Fluorescent probes for cellular imaging |

| Ethylenediamine | Methanol, RT, 24h | Crosslinkers for biomolecule conjugation |

Hydrolysis to Fluorescein

Under alkaline aqueous conditions, this compound undergoes hydrolysis, regenerating fluorescein:

This reaction is pH-dependent, with optimal rates observed at pH 10–12 . The resulting fluorescein dianion exhibits strong green fluorescence (λ<sub>em</sub> = 521 nm) .

Photoredox Catalytic Activity

Substituents like chlorine modulate fluorescein’s photophysical properties. This compound exhibits a reduced quantum yield (Φ<sub>fl</sub> ≈ 0.65) compared to unsubstituted fluorescein (Φ<sub>fl</sub> ≈ 0.95) due to heavy-atom effects . Despite this, it participates in visible-light-driven photoredox reactions, such as initiating polymerization of acrylates via electron transfer mechanisms .

Key Photoredox Parameters

| Property | Value |

|---|---|

| λ<sub>abs</sub> (max) | 490 nm |

| E<sub>1/2</sub> (S*/S<sup>−</sup>) | −0.89 V vs. SCE |

| ΔG<sub>PET</sub> (with TEOA) | −1.2 eV |

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkenyl groups. For example, Suzuki-Miyaura coupling with boronic acids proceeds under mild conditions:

This strategy diversifies fluorescein’s applications in optoelectronics and bioimaging .

Stability and Degradation

This compound is prone to photodegradation under prolonged UV exposure, forming non-fluorescent quinoid byproducts. Stabilizers like antioxidants (e.g., ascorbic acid) or light-blocking additives mitigate this issue .

科学研究应用

Fluorescein chloride is a chemical compound with diverse applications across various scientific and industrial fields. It is derived from fluorescein, an organic dye belonging to the triarylmethine dyes family . Fluorescein and its derivatives are widely used due to their fluorescent properties, with an absorption maximum at 494 nm and an emission maximum at 512 nm in water .

Scientific Research Applications

This compound, like other fluorescein derivatives, is employed in several scientific research applications:

- Analytical Chemistry: Fluorescein is used as a tracer dye to monitor fluid flow in various systems . Its high sensitivity allows for the detection of even small amounts, making it suitable for tracing studies in hydrology, environmental science, and chemical engineering .

- Medical Diagnostics: Fluorescein is used in fluorescein angiography in research and to diagnose vascular disorders such as retinal disease, macular degeneration, diabetic retinopathy, inflammatory intraocular conditions, and intraocular tumors .

- Biochemistry and Molecular Biology: Fluorescein derivatives like fluorescein isothiocyanate (FITC) are used to label proteins, nucleic acids, and other biomolecules for fluorescence microscopy, flow cytometry, and other fluorescence-based assays . These labeled molecules can be tracked and quantified with high precision, which facilitates the study of cellular processes, protein interactions, and gene expression .

- pH-sensitive probes: Fluorescein can be utilized as pH-sensitive probes for biological applications because of its sensitivity to pH variations, which is effective at physiological conditions (pH~7.3) .

Fluorescein Isothiocyanate (FITC)

FITC, a derivative of fluorescein, is widely used in various applications:

- Cellular Biology: FITC is often used to label and track cells in fluorescence microscopy applications, such as flow cytometry . Additional biologically active molecules, like antibodies, may also be attached to fluorescein, allowing biologists to target the fluorophore to specific proteins or structures within cells .

- N-terminal determination of proteins and polypeptides: Fluorescein isothiocyanate is a useful reagent for introducing the fluorescein chromophore to amino groups of proteins for the fluorescent antibody technique .

Use as chloride indicator

Fluorescein derivatives can be used as chloride indicators in cells .

- Fluorescence-optical measurements: Fluorescence-optical measurements of the intracellular chloride concentration facilitate identification of chloride movements across the cell membrane of living cells .

Industrial Applications

In industrial settings, fluorescein is used to detect leaks in cooling systems, pipelines, and other fluid-containing systems . Its bright fluorescence makes it easy to spot even minor leaks, enabling timely maintenance and preventing potential hazards .

Forensic Science

Fluorescein is utilized in forensic science for detecting latent blood stains . When sprayed on a surface and exposed to a UV light source, even trace amounts of blood can be made visible through fluorescence . This application is particularly valuable in crime scene investigations where the presence of blood may not be immediately apparent .

Tables

Fluorescein and its Derivatives in Biological Applications

Comparison of Fluorescein Derivatives

作用机制

The mechanism of action of fluorescein chloride involves its ability to fluoresce when exposed to ultraviolet or blue light. The compound absorbs light at a specific wavelength (around 494 nm) and emits light at a longer wavelength (around 521 nm), producing a bright fluorescence. This property allows it to be used as a marker or tracer in various applications. The fluorescence is due to the excitation of electrons in the fluorescein molecule, which then return to their ground state, releasing energy in the form of visible light .

相似化合物的比较

Fluorescein: The parent compound of fluorescein chloride, known for its intense fluorescence and wide range of applications.

Rhodamine: Another xanthene dye with similar fluorescent properties but different absorption and emission wavelengths.

Eosin Y: A brominated derivative of fluorescein, used as a red dye in various applications

Uniqueness of this compound: this compound is unique due to its ability to undergo substitution reactions, allowing for the synthesis of various derivatives with tailored properties. Its intense fluorescence and stability make it a valuable tool in scientific research and industrial applications .

生物活性

Fluorescein chloride is a synthetic fluorescent dye widely used in various biological applications, particularly in cell biology and medical diagnostics. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a derivative of fluorescein, characterized by its intense fluorescence and ability to penetrate biological membranes. It is commonly employed as a tracer in biological systems due to its photophysical properties and sensitivity to pH changes.

This compound's biological activity primarily stems from its ability to interact with cellular components and its role as a fluorescent probe. Key mechanisms include:

- Cellular Uptake : Fluorescein is internalized by cells through active transport mechanisms. Studies indicate that a sub-population of cells exhibits "hyperfluorescence," indicating higher fluorescein accumulation, which correlates with cellular activity levels .

- pH Sensitivity : Fluorescein serves as a pH-sensitive probe, allowing researchers to monitor fluctuations in intracellular pH. Its fluorescence intensity varies with pH, making it useful for studying cellular environments .

- Chloride Ion Sensing : The compound has been utilized to study chloride transport mechanisms across cellular membranes, providing insights into cellular ion regulation .

Case Studies

-

Fluorescein Staining in Plant Cells :

A study demonstrated the use of fluorescein to visualize chloroplast starch granules (cpSGs) in living plant cells. Fluorescein's interaction with cpSGs was confirmed through colocalization experiments, revealing that it binds specifically to the amylose helix structure within the granules . -

Hyperfluorescence in Mammalian Cells :

Research on mammalian cell cultures showed that fluorescein uptake was significantly increased following exposure to certain biocides. The study highlighted that hyperfluorescent cells did not correlate with cell lysis, suggesting that fluorescein staining reflects viable cell populations rather than dead cells . -

Safety Profile in Medical Applications :

A systematic review assessed the safety of fluorescein for in vivo skin studies. It concluded that while intravenous administration may lead to adverse reactions, topical applications are generally safe with minimal side effects reported .

Table 1: Summary of Biological Applications of this compound

Table 2: Comparison of Fluorescein Derivatives

| Derivative | Properties | Applications |

|---|---|---|

| Fluorescein | Intense fluorescence, pH sensitivity | Cell imaging, pH monitoring |

| Carboxyfluorescein (FAM) | Lower membrane leakage | Tumor characterization |

| Sodium Fluorescein | Used in ocular diagnostics | Fluorescein angiography |

属性

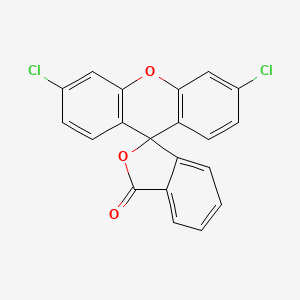

IUPAC Name |

3',6'-dichlorospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2O3/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBKJWCRFAZVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)Cl)OC5=C3C=CC(=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060889 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | 3',6'-Dichlorofluoran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

630-88-6 | |

| Record name | 3′,6′-Dichlorospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescein chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dichlorospiro(phthalide-3,9'-xanthene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluorescein chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G5JV2XD4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。